molecular formula C8H12O3 B13605075 2-(oxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers

2-(oxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13605075
M. Wt: 156.18 g/mol
InChI Key: YTNWEHOROMVJNB-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxolane ring. One common method involves the reaction of a cyclopropane derivative with an oxolane precursor under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and oxolane derivatives. Examples include:

Uniqueness

The uniqueness of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane and oxolane rings. This unique structure can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(oxolan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h5-7H,1-4H2,(H,9,10)

InChI Key

YTNWEHOROMVJNB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2CC2C(=O)O

Origin of Product

United States

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